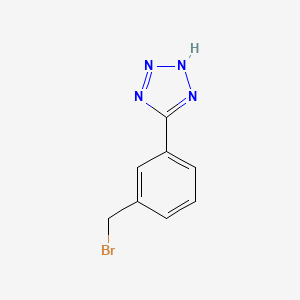
5-(3-Bromomethyl-phenyl)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromomethyl-phenyl)-2H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a bromomethyl group attached to the phenyl ring, which is further connected to the tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromomethyl-phenyl)-2H-tetrazole typically involves the bromomethylation of a phenyl-tetrazole precursor. One common method includes the reaction of 3-bromomethylbenzyl chloride with sodium azide in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired tetrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Bromomethyl-phenyl)-2H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the tetrazole ring can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, amines, and thiols. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the tetrazole ring.
Major Products Formed
Substitution Reactions: Formation of various substituted tetrazole derivatives.
Oxidation Reactions: Introduction of hydroxyl or carbonyl groups.
Reduction Reactions: Formation of amine derivatives.
Applications De Recherche Scientifique
5-(3-Bromomethyl-phenyl)-2H-tetrazole has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Materials Science: It is used in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs), due to its ability to coordinate with metal ions.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Mécanisme D'action
The mechanism of action of 5-(3-Bromomethyl-phenyl)-2H-tetrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, facilitating covalent binding to nucleophilic sites on proteins or DNA. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromomethylphenylboronic Acid: Similar in structure but contains a boronic acid group instead of a tetrazole ring.
3-(Bromomethyl)phenylboronic Acid Pinacol Ester: Contains a pinacol ester group, offering different reactivity and applications.
Benzyl(bromomethyl)sulfane: Contains a sulfane group, used in different synthetic applications.
Uniqueness
5-(3-Bromomethyl-phenyl)-2H-tetrazole is unique due to the presence of both the bromomethyl group and the tetrazole ring. This combination provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis and a potential candidate for drug development. The tetrazole ring’s ability to mimic carboxylic acids and its stability under physiological conditions further enhance its utility in medicinal chemistry.
Propriétés
Numéro CAS |
886364-06-3 |
|---|---|
Formule moléculaire |
C8H7BrN4 |
Poids moléculaire |
239.07 g/mol |
Nom IUPAC |
5-[3-(bromomethyl)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C8H7BrN4/c9-5-6-2-1-3-7(4-6)8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) |
Clé InChI |
JGPNPRHDYCYMSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=NNN=N2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


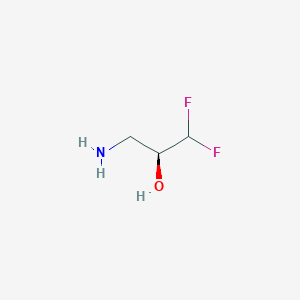

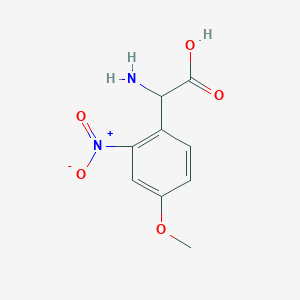
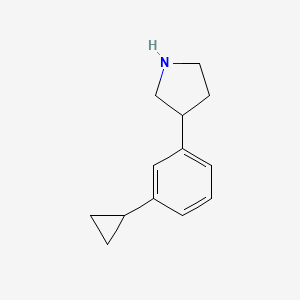

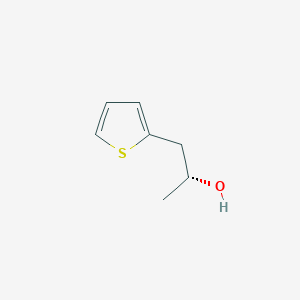
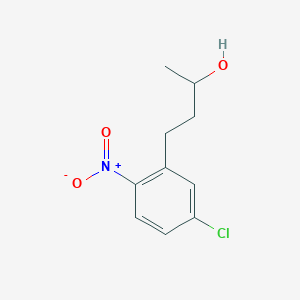
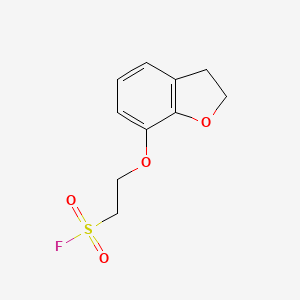
![4-[3-(3-Methoxyphenyl)propyl]piperidine](/img/structure/B13598985.png)

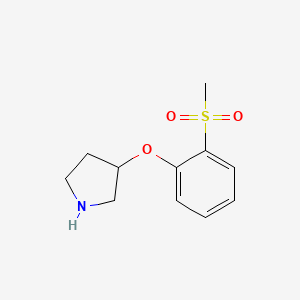
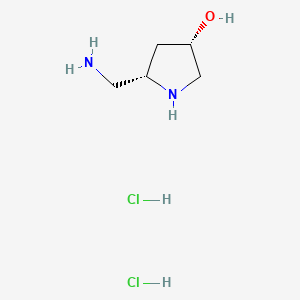
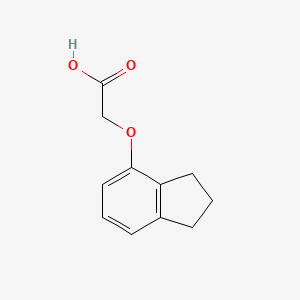
![8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole](/img/structure/B13599029.png)
